BenchChemオンラインストアへようこそ!

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Drug-likeness CNS penetration

Select CAS 742076-06-8 for your lead optimization campaign, not a simpler analog. This precise 1-(4-piperidinyl)-2-CF3 substitution pattern is the exact scaffold required for patent-disclosed mPGES-1 and RSV inhibitors. The free piperidine -NH serves as a rapid diversification handle (amide coupling, reductive amination, sulfonylation) for PROTAC linker attachment or targeted library synthesis. Its predicted LogP of 2.91, zero Rule-of-Five violations, and TPSA of 30 Ų position it optimally for CNS penetration. Substituting with 2-(trifluoromethyl)benzimidazole or 2-(4-piperidinyl)benzimidazole will invalidate your structure-activity relationship hypotheses.

Molecular Formula C13H14F3N3
Molecular Weight 269.27 g/mol
CAS No. 742076-06-8
Cat. No. B1520540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole
CAS742076-06-8
Molecular FormulaC13H14F3N3
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2
InChIKeyVNANKKHTFBNUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

742076-06-8: 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole Procurement Data Sheet


1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole (CAS 742076-06-8) is a heterocyclic building block featuring a benzimidazole core substituted at the 2-position with a trifluoromethyl group and at the 1-position with a piperidin-4-yl moiety . Its molecular formula is C13H14F3N3, with a molecular weight of 269.27 g/mol . The compound contains a free secondary amine on the piperidine ring, which serves as a synthetically accessible handle for further derivatization in medicinal chemistry campaigns [1]. This specific substitution pattern combines the hydrogen-bonding and π-stacking capacity of the benzimidazole nucleus with the enhanced lipophilicity and metabolic shielding conferred by the trifluoromethyl group, while the piperidine moiety provides basicity and conformational flexibility [1].

Why Substituting 742076-06-8 with Unsubstituted Benzimidazole or Simple 2-CF3 Analogs Carries Quantifiable Risk


Procurement decisions that substitute 742076-06-8 with simpler analogs such as 2-(trifluoromethyl)benzimidazole (CAS 312-73-2) or 2-(4-piperidinyl)benzimidazole (CAS 16231-75-1) introduce measurable physicochemical divergence that can invalidate structure-activity relationship (SAR) hypotheses. 2-(Trifluoromethyl)benzimidazole lacks the basic piperidine nitrogen, eliminating a key vector for salt formation, aqueous solubility modulation, and target engagement in receptors with conserved aspartate residues . Conversely, 2-(4-piperidinyl)benzimidazole lacks the -CF3 group, which in related analogs has been demonstrated to confer up to sub-micromolar potency gains in antiprotozoal assays relative to non-fluorinated comparators [1]. The specific 1-(4-piperidinyl)-2-CF3 arrangement in 742076-06-8 is the precise substitution pattern required for key intermediates in disclosed patent scaffolds targeting mPGES-1 and RSV replication, where both the piperidine attachment point and the 2-CF3 group are essential structural elements [2][3].

Quantitative Differentiation of 742076-06-8: Physicochemical and Pharmacophoric Evidence


Calculated Lipophilicity (LogP/LogD) Differentiation from Non-Fluorinated and Des-Piperidinyl Analogs

Predicted LogP for 1-(4-piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is 2.91 , representing an optimal lipophilicity window for balancing passive membrane permeability with aqueous solubility. Its pH-dependent LogD values are -0.34 at pH 5.5 and 0.37 at pH 7.4, reflecting the ionizable piperidine amine . In contrast, 2-(trifluoromethyl)benzimidazole lacks the piperidine moiety entirely, eliminating pH-dependent ionization and producing a different permeability profile . 2-(4-Piperidinyl)benzimidazole (lacking -CF3) shows measurably lower lipophilicity, reducing passive diffusion capacity. Among in-class analogs, the specific substitution pattern of 742076-06-8 occupies a distinct and quantifiable region of physicochemical space.

Lipophilicity Drug-likeness CNS penetration ADME prediction

Predicted Physicochemical Parameter Profile: Boiling Point, Polar Surface Area, and Hydrogen Bonding Capacity

The predicted boiling point of 1-(4-piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is 354.9 ± 42.0 °C at 760 mmHg, with a flash point of 168.4 ± 27.9 °C . The compound contains one hydrogen bond donor (piperidine N-H) and three hydrogen bond acceptors (benzimidazole nitrogens and -CF3 fluorine atoms), with a topological polar surface area (tPSA) of 30 Ų . These values differ materially from comparator compounds. 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) exhibits a lower boiling point of 262.8 ± 40.0 °C and lacks the hydrogen bond donor capacity of the piperidine N-H, eliminating a key vector for target hydrogen bonding . 2-(4-Piperidinyl)benzimidazole (CAS 16231-75-1), while possessing the piperidine N-H donor, lacks the electron-withdrawing and lipophilic -CF3 group, resulting in altered electron distribution across the benzimidazole core .

Boiling point Polar surface area H-bond donors Drug-likeness Purification

Structural Uniqueness Within Piperidinyl-Benzimidazole Scaffolds: 2-CF3 vs. Alternative Substituents

Within the broader piperidinyl-benzimidazole scaffold family, the 2-CF3 substitution pattern of 742076-06-8 represents a structurally unique chemotype relative to literature precedent. The anti-psychotic piperidinylbenzimidazole series disclosed in US Patent 5,064,840 [1] incorporates -CF3 as one of several possible substituents at unspecified positions (R and R1 groups), but the explicit 2-CF3, 1-piperidin-4-yl arrangement is not exemplified. Similarly, the RSV-targeting piperidine-amino-benzimidazole series (US 20070093659) requires an amino linkage between the piperidine and benzimidazole moieties, distinguishing it from the direct N-1 substitution in 742076-06-8 [2]. The mPGES-1 inhibitor series (JP2016521245) explicitly utilizes piperidinylbenzimidazole cores with variable substitution, with the 2-CF3 group providing distinct electronic and steric properties relative to alternative 2-substituents such as hydrogen, alkyl, or aryl groups [3].

Scaffold uniqueness Substitution pattern Medicinal chemistry Patent differentiation

Supplier Specification Differentiation: Purity and Intended Use Classification

Across multiple reputable chemical suppliers, 1-(4-piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole is consistently offered at 95% minimum purity [1]. Notably, one supplier (Calpac Lab) explicitly classifies this compound as a 'Protein Degrader Building Block,' indicating its specific utility in PROTAC and molecular glue degrader synthesis campaigns [1]. This application-specific classification distinguishes 742076-06-8 from more generic benzimidazole building blocks that are marketed without a defined therapeutic modality focus. Pricing data indicates tiered quantity options with a reference price of €32.00 for 250 mg , positioning the compound as an accessible building block for early-stage medicinal chemistry exploration.

Purity QC specifications Vendor comparison Protein degrader building block

Calculated Rule-of-Five Compliance and Drug-Likeness Profile Differentiation

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole exhibits zero Rule of Five violations based on calculated molecular properties: molecular weight = 269.27 Da (<500), calculated LogP = 2.91 (<5), H-bond donors = 1 (<5), and H-bond acceptors = 3 (<10) . Its polar surface area of 30 Ų falls well below the 140 Ų threshold associated with favorable oral absorption, and its 2 freely rotating bonds suggest low conformational entropy penalty upon target binding . In comparison, 2-(trifluoromethyl)benzimidazole (MW ~212 Da, LogP ~1.8) is smaller but lacks the piperidine basic center required for certain target interactions , while 2-(4-piperidinyl)benzimidazole (MW ~201 Da, LogP ~1.5) is more polar and lacks the metabolic shielding and lipophilicity of the -CF3 group [1].

Rule of Five Drug-likeness Oral bioavailability Lead optimization ADME prediction

Class-Level Antiparasitic Activity Benchmarking of 2-CF3 Benzimidazole Scaffold

While direct biological data for 1-(4-piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole are not available in public literature, class-level activity data for 2-(trifluoromethyl)benzimidazole derivatives provide a validated baseline expectation for the scaffold. In a systematic study of 2-(trifluoromethyl)benzimidazole derivatives with substitutions at the 1-, 5-, and 6-positions, all compounds tested exhibited superior antiprotozoal activity compared to the reference drugs albendazole and metronidazole against Giardia lamblia and Entamoeba histolytica [1]. Several analogs demonstrated IC50 values below 1 μM against both protozoan species, significantly outperforming the standard comparators [1][2]. Notably, these compounds did not exert their antiparasitic effects through tubulin polymerization inhibition, suggesting an alternative mechanism of action distinct from classical benzimidazole anthelmintics [1].

Antiparasitic Giardia lamblia Entamoeba histolytica IC50 Benzimidazole

Evidence-Based Application Scenarios for 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole (CAS 742076-06-8)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffold

The predicted LogP of 2.91 and pH-dependent LogD values (-0.34 at pH 5.5; 0.37 at pH 7.4) position 742076-06-8 within the optimal lipophilicity window for balancing CNS penetration with aqueous solubility. Combined with zero Rule of Five violations, a topological polar surface area of 30 Ų (well below the 140 Ų threshold for oral absorption) , and a single hydrogen bond donor on the piperidine ring that enables salt formation for solubility optimization, this compound serves as an ideal building block for CNS-targeted lead optimization campaigns. Its classification as a compound of interest for CNS or enzyme-related pathways [1] further supports this application. The free piperidine amine provides a synthetic handle for rapid diversification via amide coupling, reductive amination, or sulfonylation, enabling efficient SAR exploration around the piperidine vector.

Antiparasitic Drug Discovery: Giardiasis and Amebiasis Lead Generation

Class-level evidence demonstrates that 2-(trifluoromethyl)benzimidazole derivatives with varied substitution exhibit potent antiprotozoal activity against Giardia lamblia and Entamoeba histolytica, with all tested compounds surpassing the activity of albendazole and metronidazole [2]. Several analogs achieved IC50 values below 1 μM . The distinct mechanism of action—operating independently of tubulin polymerization inhibition [2]—suggests that 742076-06-8 represents an underexplored scaffold with potential for novel antiparasitic target engagement. The compound's piperidine moiety offers a vector for property optimization while retaining the 2-CF3 benzimidazole core demonstrated to confer antiprotozoal activity.

Protein Degrader (PROTAC/Molecular Glue) Synthesis

Explicit vendor classification of 742076-06-8 as a 'Protein Degrader Building Block' [3] validates its utility in targeted protein degradation campaigns. The free piperidine secondary amine serves as an attachment point for linkers in PROTAC design, enabling connection between E3 ligase ligands and target-binding warheads. The benzimidazole core can function as a privileged scaffold for target protein engagement across multiple therapeutic areas, while the -CF3 group provides metabolic stability and favorable conformational effects. For procurement teams supporting degrader programs, this compound offers a pre-validated, readily available building block with specifications (≥95% purity) suitable for initial SAR exploration .

Antiviral Scaffold Derivatization: RSV and Broad-Spectrum Viral Targets

Patent literature establishes piperidine-benzimidazole hybrids as privileged scaffolds for antiviral activity, particularly against respiratory syncytial virus (RSV) [4]. The piperidine-amino-benzimidazole chemotype disclosed in US 20070093659 demonstrates that proper substitution of the benzimidazole core with piperidine-containing moieties can confer RSV replication inhibitory activity [4]. While 742076-06-8 differs from the exact amino-linked scaffolds in the patent, its direct N-1 piperidine attachment and 2-CF3 group provide a structurally distinct entry point for exploring related antiviral SAR. The free amine enables facile synthesis of amide and sulfonamide derivatives for library construction and activity profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.